N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide
Description
N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide is a pyrazolo[3,4-c]pyridine derivative featuring a benzamide group at the 3-position and a 2-fluoro-6-methoxyphenyl substituent at the 5-position of the heterocyclic core. This scaffold is of significant interest due to its structural similarity to kinase inhibitors and antiproliferative agents . The fluorine and methoxy groups are strategically positioned to enhance metabolic stability and binding interactions with biological targets, while the benzamide moiety may contribute to solubility and target specificity .
Properties
Molecular Formula |
C20H15FN4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H15FN4O2/c1-27-17-9-5-8-14(21)18(17)15-10-13-16(11-22-15)24-25-19(13)23-20(26)12-6-3-2-4-7-12/h2-11H,1H3,(H2,23,24,25,26) |
InChI Key |
UHBNMSGBXZYHHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NC=C3C(=C2)C(=NN3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrazolopyridine under the influence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature with high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Pyrazolo[3,4-c]pyridine Core Formation
The pyrazolo[3,4-c]pyridine backbone is typically synthesized via cyclocondensation reactions . For analogous systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, key steps include:
-
Reaction of aminopyrazoles with 1,3-bis-electrophiles : β-dicarbonyl compounds, β-enaminones, or α,β-unsaturated systems are common partners. For example, 3-methyl-1H-pyrazol-5-amine reacts with β-enaminones under microwave irradiation (MWI) to form fused heterocycles .
-
Three-component reactions : Ketones and aldehydes react with aminopyrazoles to form intermediates, followed by elimination of water to yield the fused ring .
Proposed Mechanism :
-
Michael addition : The aminopyrazole attacks the electrophilic site of the 1,3-bis-electrophile (e.g., β-dicarbonyl compound).
-
Cyclization : Ring closure occurs via elimination, forming the pyrazolo[3,4-c]pyridine core.
Cyclocondensation
Amide Bond Formation
| Method | Reagents | Conditions | Analogy |
|---|---|---|---|
| Acyl chloride activation | POCl₃, pyridine, ice-water quench | −15°C to room temperature | VU0424238 synthesis |
| Coupling agents | HATU, EDCl, HOAt | DMF, rt | Standard amide coupling |
Core Formation
Challenges and Considerations
-
Regioselectivity : Ensuring correct substitution on the phenyl ring (2-fluoro-6-methoxy) requires precise control, potentially via directing groups.
-
Stability : Fluorinated and methoxy-substituted phenyl groups may require inert conditions to avoid degradation.
-
Purification : Silica gel chromatography is commonly used for heterocyclic compounds .
Research Findings and Analogies
-
Fluorophore properties : Pyrazolopyrimidines exhibit electronic transitions and ESIPT (excited-state intramolecular proton transfer) processes, influencing optical applications .
-
Bioactivity : Related pyrazolopyridines show kinase inhibition (e.g., PKC inhibitors) and thrombin inhibition , suggesting potential therapeutic utility.
-
Synthetic versatility : Substitution at peripheral positions (e.g., position 7 in pyrazolo[1,5-a]pyrimidines) allows tuning of electronic properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo compounds, including N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound has shown significant activity against several human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) with varying IC50 values.
The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo framework can enhance its potency and selectivity against specific cancer types.
Inhibition of Kinases
This compound has been identified as a promising candidate for inhibiting various kinases involved in cancer progression:
- Target Kinases : The compound has been shown to inhibit Aurora-A kinase and ROS1 kinase, which are critical in cell cycle regulation and oncogenic signaling pathways.
These findings suggest that the compound could serve as a lead structure for developing targeted cancer therapies.
Anti-inflammatory Properties
In addition to its anticancer applications, compounds similar to this compound have demonstrated anti-inflammatory effects. These properties are attributed to their ability to modulate pathways involved in inflammatory responses.
Drug Design and Development
The structural characteristics of this compound make it an attractive candidate for drug design:
- Molecular Properties : With a molecular weight of approximately 460.5 g/mol and favorable logP values, the compound exhibits properties conducive to drug formulation and delivery systems .
Research Implications
The ongoing research into pyrazolo compounds indicates a growing interest in their therapeutic potential. The versatility of this compound could lead to novel treatments for various diseases beyond cancer.
Mechanism of Action
The mechanism of action of N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs reported in recent literature. Key differences in substituents, biological targets, and physicochemical properties are highlighted.
Core Heterocycle and Substituent Variations
*Note: The target compound’s activity is inferred from structural analogs but requires experimental validation.
Physicochemical and Spectral Data
Key Research Findings and Mechanistic Insights
Substituent Impact on Activity: The 2-fluoro-6-methoxyphenyl group in the target compound and DW21302-A enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in HPK1 inhibition . Benzamide derivatives (e.g., ’s 4d and 4g) exhibit improved solubility compared to non-amide analogs, suggesting the target compound may share this advantage .
Core Heterocycle Influence :
- Pyrazolo[3,4-c]pyridines (target compound) show broader kinase selectivity than pyrazolo[3,4-b]pyridines (APcK110), likely due to spatial compatibility with larger kinase domains .
- Pyrazolo[3,4-d]pyrimidines () prioritize angiogenesis inhibition, highlighting core-dependent target specificity .
Fluorine’s Role: Fluorine at the 2-position (target compound) reduces metabolic degradation compared to non-fluorinated analogs, a trend observed in DW21302-A and Pim1 inhibitors () .
Biological Activity
N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide, with the CAS number 2201097-16-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The molecular formula of this compound is CHFNO, with a molar mass of 362.36 g/mol. It appears as a white solid and has predicted physical properties such as a density of 1.390 g/cm³ and a boiling point of approximately 480.7 °C .
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molar Mass | 362.36 g/mol |
| Density | 1.390 g/cm³ |
| Boiling Point | 480.7 °C |
| pKa | 10.26 |
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in cancer progression. The compound's structure suggests it may selectively inhibit certain CDK isoforms, thereby reducing cell proliferation in various cancer models .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : The compound showed significant growth inhibition against several cancer cell lines, including those from breast and lung cancers. For instance, it was found to inhibit cell proliferation by inducing apoptosis in human-derived cancer cells at micromolar concentrations .
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls. The administration of this compound at doses of 10 mg/kg resulted in a notable decrease in tumor size in xenograft models .
Other Biological Activities
Apart from its anticancer effects, this compound has been investigated for its anti-inflammatory properties:
- Mechanistic Insights : It was observed to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound led to a significant reduction in cell viability (IC50 = 5 µM). The mechanism involved the activation of caspase pathways leading to apoptosis .
- Lung Cancer Study : In another investigation using A549 lung cancer cells, the compound inhibited cell migration and invasion by targeting the PI3K/Akt signaling pathway, showcasing its potential as an antimetastatic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-(2-Fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl)benzamide?
- Methodology : The compound is synthesized via condensation reactions between pyrazolo[3,4-c]pyridine intermediates and fluorinated benzoyl derivatives. A typical procedure involves:
Reacting 5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-amine with benzoyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at room temperature .
Purification via column chromatography and recrystallization using ethanol/water mixtures.
Key challenges include optimizing reaction time and stoichiometry to avoid side products like over-acylated derivatives.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.7–8.2 ppm), fluorophenyl group (δ 6.7–7.1 ppm), and benzamide carbonyl (δ ~165 ppm) .
- FTIR : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and NH stretching (3200–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect aggregation or precipitation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes. Focus on the pyrazole and fluorophenyl moieties as key pharmacophores .
- Perform QSAR studies to correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity trends .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Dose-response analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., ATP-based kinase inhibition) .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Batch variability : Compare synthetic batches via NMR and elemental analysis to rule out impurities .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
